molecular formula C12H14O2 B14442181 2-Methyl-2-phenyloxolane-3-carbaldehyde CAS No. 75370-69-3

2-Methyl-2-phenyloxolane-3-carbaldehyde

Cat. No.: B14442181
CAS No.: 75370-69-3
M. Wt: 190.24 g/mol
InChI Key: TZLSHVXBAYGNRY-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyloxolane-3-carbaldehyde is a substituted oxolane (tetrahydrofuran derivative) featuring a phenyl group at the 2-position, a methyl group at the same carbon, and an aldehyde functional group at the 3-position. Its structure combines aromatic, aliphatic, and carbonyl moieties, making it a versatile intermediate in organic synthesis. Potential applications include:

  • Chiral building blocks for pharmaceuticals.
  • Ligands in asymmetric catalysis.
  • Precursors for heterocyclic compound synthesis.

Key physicochemical properties (theoretical estimates):

Property Value
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Boiling Point ~250–270°C (estimated)
LogP (Octanol-Water) ~2.5 (indicating moderate hydrophobicity)

Properties

CAS No.

75370-69-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-methyl-2-phenyloxolane-3-carbaldehyde

InChI

InChI=1S/C12H14O2/c1-12(10-5-3-2-4-6-10)11(9-13)7-8-14-12/h2-6,9,11H,7-8H2,1H3

InChI Key

TZLSHVXBAYGNRY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)C=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-phenyloxolane-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-phenyloxirane with a formylating agent under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the ring-opening and subsequent formylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyloxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

    Oxidation: 2-Methyl-2-phenyloxolane-3-carboxylic acid.

    Reduction: 2-Methyl-2-phenyloxolane-3-methanol.

    Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-phenyloxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyloxolane-3-carbaldehyde involves its interaction with various molecular targets. The formyl group can act as an electrophile, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound can form covalent bonds with other molecules, leading to the formation of new chemical entities.

Comparison with Similar Compounds

2-Methyltetrahydrofuran-3-carbaldehyde

Parameter 2-Methyl-2-phenyloxolane-3-carbaldehyde 2-Methyltetrahydrofuran-3-carbaldehyde
Structure Phenyl and methyl at C2 Methyl only at C2
Molecular Weight 190.24 g/mol 128.17 g/mol
Reactivity Enhanced aromatic stabilization Less steric hindrance
Synthetic Utility Chiral resolution Simpler alkylation reactions

Key Difference: The phenyl group in this compound introduces steric bulk and electronic effects (e.g., resonance stabilization), altering reactivity in nucleophilic additions or cycloadditions compared to the non-aromatic analog.

2-Phenyltetrahydrofuran-3-carbaldehyde

Parameter This compound 2-Phenyltetrahydrofuran-3-carbaldehyde
Substituents at C2 Methyl and phenyl Phenyl only
Steric Effects Higher steric hindrance Moderate hindrance
Catalytic Applications Potential for asymmetric induction Limited due to reduced stereocontrol

2-Methyl-2-phenyloxolane (no aldehyde)

Parameter This compound 2-Methyl-2-phenyloxolane
Functional Group Aldehyde at C3 No aldehyde
Reactivity Electrophilic at C3 Inert at C3
Applications Cross-coupling reactions Solvent or stabilizer

Key Difference: The aldehyde group enables participation in condensation or oxidation-reduction reactions, absent in the non-carbaldehyde analog.

Research Findings and Challenges

  • Synthetic Accessibility : Synthesis requires careful protection of the aldehyde during ring-forming steps, unlike simpler oxolanes.
  • Thermal Stability : Preliminary computational studies suggest decomposition above 300°C, comparable to other aldehyde-containing oxolanes.

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